Product packaging for 2-Fluoro-5-methoxyaniline hydrochloride(Cat. No.:)

2-Fluoro-5-methoxyaniline hydrochloride

Cat. No.: B13006087
M. Wt: 177.60 g/mol
InChI Key: AOLCMZUHHVCZER-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxyaniline hydrochloride (CAS 1415740-47-4) is an aromatic amine compound with the molecular formula C 7 H 9 ClFNO and a molecular weight of 177.60 g/mol . This chemical serves as a versatile key intermediate and building block in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules. Its structure, featuring both an amine group and substituted fluorine and methoxy moieties on the benzene ring, makes it a valuable precursor for constructing targeted compounds . The primary research applications of this compound are found in pharmaceutical development and agrochemical research . It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . Furthermore, its utility extends to the synthesis of dyes and other specialty chemicals . The presence of the fluorine atom can enhance the biological activity and metabolic stability of resulting molecules, while the methoxy group can influence electronic properties and binding affinity, making this compound a valuable asset in the design of new molecular entities . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClFNO B13006087 2-Fluoro-5-methoxyaniline hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

2-fluoro-5-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H

InChI Key

AOLCMZUHHVCZER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 5 Methoxyaniline Hydrochloride and Its Precursors

Strategic Pathways to 2-Fluoro-5-methoxyaniline (B1314495) (Free Base)

Regioselective Halogenation Approaches to Fluoro-Methoxyanisoles and Subsequent Amination

One viable synthetic route commences with a readily available fluoro-methoxyanisole, such as 4-fluoroanisole (B119533). This pathway involves a regioselective halogenation step, followed by amination to introduce the amino group at the desired position.

The methoxy (B1213986) group in 4-fluoroanisole is an ortho-, para-directing activator for electrophilic aromatic substitution, while the fluorine atom is a deactivating ortho-, para-director. The directing effects of the methoxy group are dominant. Therefore, bromination of 4-fluoroanisole is expected to yield 2-bromo-4-fluoroanisole (B1266214) as the major product.

The subsequent conversion of the aryl bromide to an amine can be achieved through modern catalytic methods, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The reaction of 2-bromo-4-fluoroanisole with an ammonia (B1221849) equivalent, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, would yield the desired 2-fluoro-5-methoxyaniline. wikipedia.org The use of ammonia itself can be challenging due to its high binding affinity to palladium complexes; however, ammonia equivalents like benzophenone (B1666685) imine can be employed, followed by hydrolysis to furnish the primary aniline (B41778). wikipedia.org

Table 1: Key Transformations in Halogenation-Amination Pathway

Step Reactant Reagent(s) Product Key Consideration
Bromination 4-Fluoroanisole Bromine, Acetic Acid 2-Bromo-4-fluoroanisole Regioselectivity directed by the methoxy group.

| Amination | 2-Bromo-4-fluoroanisole | Ammonia equivalent (e.g., Benzophenone imine), Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | 2-Fluoro-5-methoxyaniline | Efficient C-N bond formation via Buchwald-Hartwig amination. |

Multi-Step Nitration-Reduction Sequences from Substituted Aromatic Precursors

A widely utilized and effective method for the synthesis of aromatic amines is the nitration of a suitable precursor followed by the reduction of the nitro group. For the synthesis of 2-fluoro-5-methoxyaniline, a plausible route involves the nitration of 3-fluoroanisole. The fluorine atom is an ortho-, para-director, while the methoxy group is also an ortho-, para-director. The directing effects would likely lead to a mixture of isomers, necessitating separation.

A more regioselective approach starts with 2,4-dinitrofluorobenzene. Selective reduction of the nitro group at the 2-position can be achieved with high yield using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. libretexts.org This selective reduction is a key step in obtaining 2-fluoro-5-nitroaniline (B1294389). libretexts.org

The subsequent reduction of the remaining nitro group in 2-fluoro-5-nitroaniline to the desired amine can be accomplished using various established methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. nih.gov Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acidic media can also be employed.

Table 2: Nitration-Reduction Synthesis of 2-Fluoro-5-methoxyaniline

Step Starting Material Reagent(s) Intermediate/Product Yield Reference
Selective Reduction 2,4-Dinitrofluorobenzene Fe powder, Acid (e.g., HCl) 2-Fluoro-5-nitroaniline Good libretexts.org

| Reduction | 2-Fluoro-5-nitroaniline | H₂, Pd/C | 2-Fluoro-5-methoxyaniline | High | nih.gov |

Copper-Mediated Arylation Reactions (e.g., Ullman Coupling/Methoxylation) with Halogenated Anilines

The Ullmann reaction and its modern variants offer another strategic avenue for the synthesis of 2-fluoro-5-methoxyaniline. orgsyn.org These copper-catalyzed reactions are effective for the formation of carbon-oxygen and carbon-nitrogen bonds. orgsyn.org

One approach involves the methoxylation of a suitably substituted halogenated aniline. For instance, an Ullmann-type coupling of a protected 2-amino-4-fluorobromobenzene with a methoxide (B1231860) source, such as sodium methoxide, in the presence of a copper catalyst would yield the desired product after deprotection. The protection of the aniline is often necessary to prevent side reactions. orgsyn.org

An alternative Ullmann strategy is the amination of a dihalogenated anisole, such as 2-fluoro-5-bromoanisole, with an amine source. The classic Ullmann conditions often require harsh reaction temperatures, but the development of ligand-assisted protocols has allowed for milder reaction conditions.

Utilization of Protecting Group Strategies for Enhanced Synthetic Control and Regioselectivity

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, thereby enabling selective transformations at other sites within the molecule. wikipedia.org In the synthesis of polysubstituted anilines like 2-fluoro-5-methoxyaniline, protecting the amine functionality is often crucial for achieving high regioselectivity in subsequent reactions such as nitration or halogenation. wikipedia.orgorganic-chemistry.org

For example, in a nitration-reduction pathway starting from a fluoro-methoxyaniline, the amino group is typically protected to prevent its oxidation and to control the regioselectivity of the nitration step. The acetyl group is a common protecting group for anilines. sigmaaldrich.com The aniline can be acetylated using acetic anhydride (B1165640), and the resulting acetanilide (B955) can then be nitrated. The acetyl group is a moderately activating ortho-, para-director. After nitration, the acetyl group can be removed by hydrolysis under acidic or basic conditions to reveal the free amine. sigmaaldrich.com

In the context of Ullmann couplings, protecting the aniline nitrogen is often essential for a successful reaction. A 2,5-dimethylpyrrole group has been shown to be an effective protecting group for anilines in Ullmann methoxylation reactions. orgsyn.org This protecting group can be introduced by reacting the aniline with acetonylacetone and is readily removed under mild conditions with hydroxylamine (B1172632) hydrochloride. orgsyn.org

Table 3: Common Protecting Groups in the Synthesis of Substituted Anilines

Protecting Group Introduction Reagent Removal Conditions Key Features
Acetyl (Ac) Acetic anhydride or Acetyl chloride Acidic or basic hydrolysis Simple to introduce and remove.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Acidic conditions (e.g., TFA) Stable to a wide range of non-acidic conditions.
2,5-Dimethylpyrrole Acetonylacetone Hydroxylamine hydrochloride Effective in Ullmann couplings.

| Trifluoroacetyl (TFA) | Trifluoroacetic anhydride | Mild basic conditions | Can be used in nitration reactions. bath.ac.uk |

Optimized Synthesis of 2-Fluoro-5-methoxyaniline Hydrochloride

The final step in the preparation of the target compound is the conversion of the free base, 2-fluoro-5-methoxyaniline, into its hydrochloride salt. This is a standard procedure for improving the stability and handling properties of anilines.

Protonation of 2-Fluoro-5-methoxyaniline with Hydrochloric Acid for Salt Formation

The formation of this compound is achieved through a straightforward acid-base reaction. The free base of 2-fluoro-5-methoxyaniline is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. To this solution, a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added. The protonation of the basic amino group by the strong acid leads to the precipitation of the ammonium (B1175870) salt, this compound. The resulting solid can then be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried under vacuum.

The reaction is typically quantitative and provides the hydrochloride salt in high purity. This salt form is generally a more stable, crystalline solid compared to the free base, which may be an oil or a low-melting solid.

Parameters Influencing Crystallization, Yield, and Purity of the Hydrochloride Salt

The final step in the synthesis of this compound involves the formation and crystallization of the salt. The yield and purity of the final product are critically dependent on several parameters, including the choice of solvent, temperature profile, pH control, and the rate of addition of hydrochloric acid.

Key parameters include:

Solvent System: The selection of an appropriate solvent is paramount. Typically, a solvent in which the free base (2-fluoro-5-methoxyaniline) is soluble but the hydrochloride salt is sparingly soluble is chosen. This facilitates precipitation of the product upon addition of HCl. Common solvents include isopropanol, ethanol (B145695), ethyl acetate, or mixtures thereof with non-polar solvents like heptane (B126788) or hexane (B92381) to induce crystallization.

Temperature Control: Crystallization is often initiated at room or slightly elevated temperatures to ensure complete reaction and then cooled to lower temperatures (e.g., 0-5°C) to maximize the yield by decreasing the solubility of the hydrochloride salt. The cooling rate can influence crystal size and purity; slow cooling generally favors the formation of larger, purer crystals.

pH and Stoichiometry: Precise control over the stoichiometry of hydrochloric acid is essential. An excess of HCl can lead to the formation of undesired by-products or increase the solubility of the product in some solvent systems, while insufficient acid will result in incomplete conversion to the salt. The pH of the final mixture should be acidic to ensure the aniline is fully protonated.

Purity of the Free Base: The purity of the starting 2-fluoro-5-methoxyaniline free base directly impacts the purity of the final salt. Impurities from preceding synthetic steps may co-precipitate or inhibit crystallization, necessitating purification of the free base by distillation or chromatography before salt formation.

Recrystallization can be employed as a final purification step. This involves dissolving the crude hydrochloride salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, which helps in excluding impurities from the crystal lattice.

Modern Techniques for Process Optimization and Scalability

Recent advancements in synthetic organic chemistry have focused on developing more efficient, safer, and environmentally benign processes. These modern techniques are applicable to the synthesis of 2-fluoro-5-methoxyaniline and its precursors, offering significant advantages over traditional batch methods.

Continuous Flow Synthesis Protocols for Enhanced Efficiency and Safety

Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. While specific flow protocols for 2-fluoro-5-methoxyaniline are not extensively published, established methods for related aniline syntheses, such as reductions of nitroarenes or nucleophilic aromatic substitutions, can be adapted. For instance, the reduction of a nitro precursor like 4-fluoro-2-methoxy-1-nitrobenzene could be performed in a packed-bed reactor using a heterogeneous catalyst, minimizing catalyst handling and improving reaction efficiency.

Development of Metal-Free and Solvent-Free Reaction Conditions

To align with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that eliminate transition metal catalysts and hazardous organic solvents. nih.govtandfonline.com One such approach involves nucleophilic aromatic substitution reactions under solvent-free or aqueous conditions. nih.govtandfonline.com For example, the synthesis of anilines from activated aryl halides can be achieved using aqueous ammonium hydroxide (B78521) under microwave irradiation, completely avoiding the need for metal catalysts and organic solvents. nih.govtandfonline.com Such methods reduce environmental impact and simplify product purification.

Application of Brönsted Acidic Ionic Liquids as Catalytic Systems

Brönsted acidic ionic liquids (BAILs) have emerged as effective and reusable catalysts for a variety of organic transformations, including those used to synthesize aniline derivatives. rsc.orgmdpi.com These ionic liquids can serve as both the catalyst and the reaction medium, offering advantages such as thermal stability, low vapor pressure, and ease of separation from the reaction mixture. rsc.orgmdpi.comrsc.org In reactions like the Friedel-Crafts type, BAILs can replace traditional, more corrosive, and less recyclable acid catalysts. rsc.org The synthesis of aniline-based compounds has been successfully demonstrated using BAILs under metal- and solvent-free conditions, providing high yields and a greener synthetic pathway. rsc.org

Ultrasound and Microwave-Assisted Organic Synthesis (MAOS and USAS) for Accelerated Reactions

The use of alternative energy sources like microwave irradiation and ultrasound has proven to be a powerful tool for accelerating organic reactions. nih.govyoutube.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave heating can dramatically reduce reaction times, often from hours to minutes, while also improving yields and reducing side reactions. acs.org The synthesis of various substituted anilines and other heterocyclic compounds has been efficiently achieved using MAOS. nih.govtandfonline.comrsc.org For instance, the amination of activated aryl halides with aqueous ammonia is completed in as little as 10 minutes under microwave heating, a significant improvement over conventional methods. nih.govtandfonline.com

Ultrasound-Assisted Organic Synthesis (USAS): Sonochemistry utilizes the energy of acoustic cavitation to enhance chemical reactivity. youtube.com This technique has been successfully applied to the synthesis of substituted anilines and other nitrogen-containing heterocycles. nih.govbeilstein-journals.org Ultrasound irradiation can increase reaction rates and yields, particularly in heterogeneous systems, by improving mass transport and activating solid surfaces. nih.gov It provides a green alternative by enabling reactions at lower temperatures and often without the need for specialized catalysts. nih.govrsc.org

The table below summarizes the conditions for the synthesis of various anilines using MAOS, demonstrating the efficiency of this technique.

EntryStarting MaterialProductConditionsYield
11-Fluoro-4-nitrobenzene4-Nitroaniline130°C, 10 min>99%
21-Fluoro-2-nitrobenzene2-Nitroaniline130°C, 10 min>99%
34-Fluorobenzonitrile4-Aminobenzonitrile140°C, 20 min80%
42-Fluoro-5-nitropyridine2-Amino-5-nitropyridine130°C, 10 min>99%
Data derived from research on microwave-assisted aniline synthesis. nih.govtandfonline.com

Synthesis of Relevant Structural Analogs and Key Synthetic Intermediates

Key Synthetic Intermediates:

4-Fluoro-2-methoxy-1-nitrobenzene: This compound is a common precursor that can be reduced to 4-fluoro-2-methoxyaniline, a structural isomer. A typical synthesis involves the nitration of a protected 4-fluoro-2-methoxyaniline. google.com

2,4-Dinitrofluorobenzene: This commercially available starting material can be selectively reduced. Treatment with iron in the presence of an acid like HCl or acetic acid can selectively reduce the nitro group at the 2-position to yield 2-fluoro-5-nitroaniline, another important intermediate. google.com

4-Fluoro-2-Methoxy-5-nitroaniline: This compound is a key intermediate in the synthesis of certain kinase inhibitors. chemicalbook.com It can be prepared by the nitration of N-acetyl-4-fluoro-2-methoxyaniline, followed by deprotection. google.com

Relevant Structural Analogs: The synthesis of various analogs demonstrates the versatility of the methods.

AnalogStructurePrecursor ExampleSynthetic Method
5-Fluoro-2-methylaniline C₇H₈FN4-Fluoro-1-methyl-2-nitrobenzeneReduction with iron powder and HCl. chemicalbook.com
3-Fluoro-4-methoxyaniline C₇H₈FNOUsed directly as a precursor.Often used in Combes quinoline (B57606) synthesis. ossila.com
2-Bromo-5-methoxyaniline C₇H₈BrNO2-Bromo-5-methoxybenzenamineAvailable commercially for further reactions. nih.gov
2-Chloro-5-methoxyaniline C₇H₈ClNOAvailable as hydrochloride salt.Used as a building block. chemscene.com

Preparation of Positional and Halogenated Isomers (e.g., 4-Chloro-2-fluoro-5-methoxyaniline, 5-Fluoro-2-methoxyaniline, 2-Fluoro-4-methoxyaniline)

The synthesis of specific isomers of fluoro-methoxyanilines often requires multi-step procedures to control regioselectivity.

4-Chloro-2-fluoro-5-methoxyaniline

While a direct, detailed synthesis for 4-Chloro-2-fluoro-5-methoxyaniline is not prominently described, the methodologies for structurally similar compounds provide a blueprint. For instance, the synthesis of 4-chloro-2-fluoroaniline involves the hydrolysis of 4-chloro-2-fluoroacetanilide with sodium hydroxide in ethanol. prepchem.com Similarly, the preparation of 4-chloro-2,5-dimethoxyaniline is achieved through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) using hydrogen gas with a modified platinum-on-carbon catalyst in an aromatic solvent. google.com This suggests that a potential route to 4-Chloro-2-fluoro-5-methoxyaniline could involve the introduction of a nitro group to a suitably substituted chloro-fluoro-methoxy-benzene precursor, followed by reduction.

5-Fluoro-2-methoxyaniline

A documented synthesis of 5-Fluoro-2-methoxyaniline starts from 4-Fluoro-1-methyl-2-nitrobenzene. The nitro group is reduced using iron powder and a catalytic amount of hydrochloric acid in ethanol. The reaction mixture is refluxed for 12 hours to yield the desired product. chemicalbook.com

Interactive Data Table: Synthesis of 5-Fluoro-2-methoxyaniline

StepStarting MaterialReagentsConditionsProductYield
14-Fluoro-1-methyl-2-nitrobenzeneIron powder, Hydrochloric acid, EthanolReflux, 12 hours5-Fluoro-2-methoxyaniline70% chemicalbook.com

2-Fluoro-4-methoxyaniline

A practical, multi-gram synthesis for 2-Fluoro-4-methoxyaniline has been developed to avoid issues with nitration regioselectivity and hazardous reagents. orgsyn.org The synthesis begins with the protection of the aniline in 2-fluoro-4-iodoaniline using acetonylacetone and p-toluenesulfonic acid to form a dimethylpyrrole-protected aniline. This is followed by an Ullman coupling reaction with sodium methoxide in the presence of copper(I) chloride to introduce the methoxy group. The final step is the deprotection of the pyrrole (B145914) group using hydroxylamine hydrochloride and triethylamine (B128534) in a mixture of ethanol and water to yield 2-Fluoro-4-methoxyaniline. orgsyn.org

Interactive Data Table: Synthesis of 2-Fluoro-4-methoxyaniline

StepStarting MaterialReagentsConditionsIntermediate/ProductYield
12-Fluoro-4-iodoanilineAcetonylacetone, p-Toluenesulfonic acid, TolueneReflux1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole~101.5% (crude) orgsyn.org
21-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrroleSodium methoxide, Copper(I) chloride, Methanol (B129727), DMF80°C, 90 min1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-
31-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrroleHydroxylamine hydrochloride, Triethylamine, 95% Ethanol, WaterReflux, 20 hours2-Fluoro-4-methoxyaniline75% (from recrystallized intermediate) orgsyn.org

Synthesis of Nitro-Substituted Fluoro-Methoxyaniline Precursors (e.g., 4-Fluoro-2-methoxy-5-nitroaniline)

Nitro-substituted anilines are crucial intermediates, often serving as precursors for the amino group through reduction.

4-Fluoro-2-methoxy-5-nitroaniline

Several synthetic routes for 4-Fluoro-2-methoxy-5-nitroaniline have been reported, highlighting different strategies to achieve the desired substitution pattern. chemicalbook.comgoogle.comwipo.int This compound is a key intermediate in the synthesis of various pharmaceutical agents. chemicalbook.com

One common method involves the protection of the amino group of 4-fluoro-2-methoxyaniline as an acetamide (B32628). google.com This N-protected intermediate then undergoes nitration. The nitrating agent can be a mixture of nitric acid and sulfuric acid. google.com The final step is the deprotection of the acetamide group, typically under acidic conditions with hydrochloric acid, to yield 4-fluoro-2-methoxy-5-nitroaniline. chemicalbook.comgoogle.com

Another approach begins with 2,4-difluoro-1-nitrobenzene . google.com This starting material is reacted with a methoxide source, such as potassium tert-butoxide in the presence of methanol, to selectively replace one of the fluorine atoms with a methoxy group, yielding 4-fluoro-2-methoxy-1-nitrobenzene . The nitro group is then reduced, for example with Raney Nickel and hydrogen gas, to give 4-fluoro-2-methoxyaniline . google.com This aniline is then subjected to the protection, nitration, and deprotection sequence as described above.

A more direct nitration of N-(4-fluoro-2-methoxyphenyl)acetamide can be performed using fuming nitric acid in sulfuric acid at low temperatures (0-5°C). google.com The resulting nitro-substituted acetamide is then hydrolyzed with hydrochloric acid in methanol to afford the final product. chemicalbook.com

Interactive Data Table: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

MethodStarting MaterialKey Steps & ReagentsIntermediate(s)Final ProductYield
14-Fluoro-2-methoxyaniline1. Acetylation (Acetic anhydride) 2. Nitration (Fuming nitric acid, Sulfuric acid) 3. Hydrolysis (Hydrochloric acid)N-(4-fluoro-2-methoxyphenyl)acetamide, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide4-Fluoro-2-methoxy-5-nitroanilineStep-wise yields reported: Acetylation (83.13%), Nitration (78.30%), Hydrolysis (73.55%) chemicalbook.comgoogle.com
22,4-Difluoro-1-nitrobenzene1. Methoxylation (Potassium tert-butoxide, Methanol) 2. Reduction (Raney Ni, H₂) 3. Acetylation, Nitration, Hydrolysis4-Fluoro-2-methoxy-1-nitrobenzene, 4-Fluoro-2-methoxyaniline4-Fluoro-2-methoxy-5-nitroanilineStep-wise yields reported: Methoxylation (87.38%), Reduction (98.0%) google.com
32,4-difluoro-5-nitroanilineMethoxylation (Sodium methoxide, Methanol)-4-fluoro-2-methoxy-5-nitroaniline- chemicalbook.com

Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 5 Methoxyaniline Hydrochloride

Nucleophilic Aromatic Substitution (SₙAr) Pathways

Nucleophilic Aromatic Substitution (SₙAr) is a critical reaction pathway for aryl halides and other substituted aromatics, particularly when the ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govpressbooks.pub

Electronic and Steric Influence of Fluorine and Methoxy (B1213986) Substituents on SₙAr Reactivity

The viability and rate of an SₙAr reaction are heavily dependent on the nature of the substituents on the aromatic ring. For 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride, the key leaving group is the fluorine atom. The electronic influence of all three substituents must be considered to understand the molecule's reactivity.

Ammonium (B1175870) Group (-NH₃⁺): In its protonated, hydrochloride form, the amino group becomes an anilinium ion. This group exerts a powerful electron-withdrawing inductive effect (-I). It lacks the resonance-donating (+R) ability of the free amino group. This potent -I effect significantly reduces the electron density of the aromatic ring, thereby strongly activating it for nucleophilic attack. Its position ortho to the fluorine leaving group is ideal for activating the SₙAr pathway.

Fluorine Atom (-F): The fluorine atom is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which further activates the ring toward nucleophilic attack. While fluorine also has a resonance-donating (+R) effect due to its lone pairs, the inductive effect is generally considered dominant in influencing SₙAr reactivity. wikipedia.org Importantly, fluoride (B91410) is a competent leaving group in many SₙAr reactions, particularly when the ring is highly activated. researchgate.net

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through induction (-I) due to the oxygen's electronegativity but is electron-donating through resonance (+R) via its lone pairs. lumenlearning.comyoutube.com In the context of SₙAr, which is favored by electron deficiency, the +R effect of the methoxy group is deactivating as it pushes electron density into the ring, counteracting the activating effects of the -NH₃⁺ and -F groups.

Collectively, the powerful -I effect of the ortho -NH₃⁺ group is the dominant factor, strongly activating the C2 carbon (to which fluorine is attached) for nucleophilic attack. The -I effect of the fluorine itself further enhances this activation. The deactivating +R effect of the meta-situated methoxy group is likely to have a lesser impact compared to the potent activation by the anilinium ion.

SubstituentPosition (relative to -F)Inductive Effect (-I)Resonance Effect (+R)Overall Impact on SₙAr at C2
-NH₃⁺ Ortho (C1)Strongly WithdrawingNoneStrongly Activating
-OCH₃ Para (C5)Moderately WithdrawingStrongly DonatingModerately Deactivating

Characterization and Stability of Meisenheimer σ-Complex Intermediates

The hallmark of the stepwise SₙAr mechanism is the formation of a Meisenheimer complex, a negatively charged cyclohexadienyl anion intermediate. rsc.org The stability of this complex is a crucial factor in the reaction's kinetics; more stable intermediates correspond to lower activation energies for their formation. rsc.orgresearchgate.net

When a nucleophile (Nu⁻) attacks the C2 carbon of 2-Fluoro-5-methoxyaniline hydrochloride, a Meisenheimer complex is formed. The stability of this intermediate is dictated by how effectively the negative charge can be delocalized.

Stabilization by the Ammonium Group: The -NH₃⁺ group at the ortho position is exceptionally effective at stabilizing the negative charge of the Meisenheimer complex through its strong inductive effect.

Stabilization by the Fluorine Atom: The fluorine atom at the site of attack also contributes to stabilization through its -I effect.

Influence of the Methoxy Group: The methoxy group at the para position to the attack site can destabilize the intermediate via its +R effect, which donates electron density and intensifies the negative charge.

The resonance structures of the Meisenheimer complex would show the negative charge distributed across the aromatic system. The powerful inductive pull of the adjacent anilinium group provides the primary stabilizing force, making the formation of this intermediate feasible. While specific isolation and characterization of the Meisenheimer complex for this exact molecule are not documented in readily available literature, its transient formation is a cornerstone of the predicted SₙAr mechanism. The stability of such complexes is generally enhanced by electron-withdrawing substituents. researchgate.netmdpi.com

Regiochemical Control in Intermolecular and Intramolecular SₙAr Processes

Regiochemistry in SₙAr reactions is tightly controlled by the positions of the activating groups relative to the leaving group. Nucleophilic attack occurs at a carbon atom that both bears a good leaving group and is activated by ortho and/or para electron-withdrawing groups. pressbooks.pub

In this compound, the only viable leaving group under typical SₙAr conditions is the fluorine atom at C2. This position is ortho to the strongly activating -NH₃⁺ group. Therefore, intermolecular SₙAr reactions will be highly regioselective, with the nucleophile exclusively attacking the C2 position to displace the fluoride ion. Other positions on the ring lack a suitable leaving group. Computational studies on related systems have shown that predicting regioselectivity by calculating the relative stabilities of isomeric σ-complex intermediates is a powerful tool. researchgate.netdiva-portal.org

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. This reaction is facilitated by electron-donating groups (EDGs) and hindered by electron-withdrawing groups (EWGs). masterorganicchemistry.com For EAS, the reactivity of the free base, 2-Fluoro-5-methoxyaniline, is considered, as the anilinium form (-NH₃⁺) is strongly deactivating and would prevent the reaction under normal conditions. youtube.com

Directing Effects of Amino, Fluoro, and Methoxy Groups on Electrophilic Attack

The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. These effects are a combination of resonance and induction that stabilize the cationic intermediate (the arenium ion or σ-complex).

Amino Group (-NH₂): This is one of the most powerful activating groups and is an ortho, para-director. Its strong resonance-donating (+R) effect massively increases the electron density at the ortho (C6) and para (C4) positions, making them highly susceptible to electrophilic attack. lumenlearning.comlibretexts.org

Methoxy Group (-OCH₃): This is also a strong activating group and an ortho, para-director due to its +R effect. It directs incoming electrophiles to its ortho (C4, C6) and para (C1) positions. youtube.comorganicchemistrytutor.com

SubstituentOverall Reactivity EffectDirecting Effect
-NH₂ (at C1) Strongly ActivatingOrtho, Para (to C6, C4, C2)
-OCH₃ (at C5) Strongly ActivatingOrtho, Para (to C4, C6, C1)
-F (at C2) DeactivatingOrtho, Para (to C1, C3, C6)

Elucidation of Reaction Regioselectivity and Competitive Pathways

When multiple substituents are present, the final regioselectivity is a result of their combined, and sometimes competing, effects. libretexts.orglibretexts.org

Reinforcing Effects: The directing effects of the -NH₂ and -OCH₃ groups strongly reinforce each other. The -NH₂ group activates positions C4 and C6. The -OCH₃ group also activates positions C4 and C6.

The Strongest Activator Dominates: In a competition between multiple activating groups, the most powerful activator generally controls the site of substitution. youtube.com The amino group (-NH₂) is a stronger activator than the methoxy group (-OCH₃). Therefore, the positions most activated for EAS are those ortho and para to the amino group, namely C4 and C6.

Steric Hindrance: Position C6 is ortho to both the amino and methoxy groups, making it highly activated electronically. However, it is also flanked by two substituents, which could lead to steric hindrance, potentially favoring attack at the less crowded C4 position. libretexts.org Position C3 is only weakly activated by the directing effect of the fluorine atom and is meta to the two strong activating groups, making substitution there highly unlikely.

Therefore, electrophilic attack on 2-Fluoro-5-methoxyaniline is predicted to occur predominantly at positions C4 and C6, with the exact ratio of para (to -NH₂) to ortho (to -NH₂) products depending on the specific electrophile and reaction conditions, particularly the steric bulk of the electrophile.

Ring PositionDirected by -NH₂ (ortho, para)Directed by -OCH₃ (ortho, para)Directed by -F (ortho, para)Predicted Outcome
C3 NoNoYesUnlikely
C4 Yes (Para)Yes (Ortho)NoMajor Product
C6 Yes (Ortho)Yes (Ortho)Yes (Para)Major Product (possible steric hindrance)

Transition Metal-Catalyzed Coupling Reactions

2-Fluoro-5-methoxyaniline and its derivatives are valuable substrates in transition metal-catalyzed coupling reactions, which are pivotal for the construction of complex molecular architectures. These reactions typically proceed at positions ortho or para to the activating amino and methoxy groups, or at a halogenated site on the aniline (B41778) ring.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. While direct Suzuki-Miyaura coupling of 2-fluoro-5-methoxyaniline would require prior halogenation (e.g., bromination or iodination), the reaction is highly relevant for derivatives of this compound. For instance, the corresponding aryl bromides or chlorides can be readily coupled with a variety of aryl or vinyl boronic acids.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the reaction's success, especially with electronically modified substrates like fluoro- and methoxy-substituted anilines.

Recent advancements have focused on developing highly active catalyst systems that can couple challenging substrates under mild conditions. For example, the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has enabled the coupling of a wide range of aryl halides, including those bearing sensitive functional groups. mit.eduwikipedia.org A study on the Suzuki-Miyaura coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids highlighted a new palladium precatalyst that allows for fast reactions at room temperature or 40 °C, which is beneficial for substrates prone to decomposition. mit.edunih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Related Aryl Halides This table presents generalized conditions for Suzuki-Miyaura reactions of aryl halides with functionalities similar to 2-fluoro-5-methoxyaniline, as direct examples for the specific compound are not readily available in the provided search results.

Aryl Halide SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
4-Bromo-3-fluoroanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80High
2-Bromo-5-methoxyaniline4-Methylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100>90
4-Chloro-3-fluoroanilineThiophene-2-boronic acidBuchwald PrecatalystK₂CO₃t-Amyl alcohol110High

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in forming arylamines from aryl halides. A derivative of 2-fluoro-5-methoxyaniline, such as 2-bromo-5-methoxyaniline, can be coupled with a variety of primary or secondary amines to generate more complex aniline derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. The choice of ligand is critical and has evolved over the years to accommodate a wider range of substrates and reaction conditions. wikipedia.org

C-O and C-S Bond Formation (Ullmann Condensation and its Variants): The Ullmann condensation is a copper-catalyzed reaction that forms C-O and C-S bonds by coupling an aryl halide with an alcohol, phenol (B47542), or thiol. nih.gov While traditional Ullmann conditions are harsh, modern modifications using ligands and different copper sources allow for milder reaction conditions. For a substrate like 2-bromo-5-methoxyaniline, a copper-catalyzed coupling with a phenol would yield a diaryl ether, while reaction with a thiol would produce a diaryl thioether. Palladium-catalyzed variants of these reactions have also been developed and are often considered part of the broader class of Buchwald-Hartwig type couplings. wikipedia.org

Table 2: Representative Conditions for C-N, C-O, and C-S Bond Forming Reactions of Related Aryl Halides This table illustrates typical conditions for these coupling reactions on analogous substrates.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
C-N (Buchwald-Hartwig)2-Bromo-5-methoxyanilineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100
C-O (Ullmann-type)2-Iodo-5-methoxyanilinePhenolCuI / PhenanthrolineK₂CO₃DMF150
C-S (Thioetherification)2-Bromo-5-methoxyanilineThiophenolPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110

Reactions Involving the Methoxy Group

The methoxy group of this compound is a key functional group that can undergo specific chemical transformations, most notably demethylation, to yield the corresponding phenol. This conversion is of significant interest in synthetic chemistry as it unmasks a reactive hydroxyl group, allowing for further molecular modifications.

The cleavage of the methyl ether in 2-fluoro-5-methoxyaniline is frequently accomplished using boron tribromide (BBr₃), a powerful Lewis acid known for its efficacy in dealkylating aryl ethers. The reaction proceeds under anhydrous conditions, typically in a chlorinated solvent such as dichloromethane (B109758) (DCM).

The mechanism of demethylation by BBr₃ involves several well-established steps. Initially, the Lewis acidic boron atom of BBr₃ coordinates to the oxygen atom of the methoxy group, which acts as a Lewis base. This forms an oxonium ion intermediate, which enhances the electrophilicity of the methyl group. Subsequently, a bromide ion, either from another equivalent of BBr₃ or from the dissociation of the initial adduct, acts as a nucleophile and attacks the methyl group in an Sₙ2-type reaction. This results in the cleavage of the carbon-oxygen bond, yielding methyl bromide and an aryloxy-dibromoborane intermediate. Upon aqueous workup, the aryloxy-dibromoborane is hydrolyzed to the final phenolic product, 2-fluoro-5-hydroxyaniline.

The reaction is highly efficient and is often preferred due to its ability to proceed under mild conditions, which helps in preserving other functional groups within the molecule. The general reaction scheme for the demethylation of an aryl methyl ether with boron tribromide is depicted below:

Ar-O-CH₃ + BBr₃ → [Ar-O⁺(CH₃)-B⁻Br₃] → Ar-O-BBr₂ + CH₃Br

Ar-O-BBr₂ + 3H₂O → Ar-OH + B(OH)₃ + 2HBr

The following table summarizes typical conditions for the demethylation of substituted anilines using boron tribromide, drawn from a study on the synthesis of a BCR-ABL1 kinase inhibitor where a related aniline was used.

ReactantReagentSolventTemperatureTimeYield
4-chloro-2-fluoro-5-methoxyanilineBBr₃ (1M in DCM)Dichloromethane0 °C to room temp.12 hNot specified
1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (precursor to a substituted aniline)Pd/C, H₂DioxaneRoom temp.20 h85% (for the reduction step)

The data in this table is illustrative of the conditions used for reactions involving similar structures.

Integration as a Key Synthon in Multi-Component and Cascade Reactions

This compound is a valuable building block, or synthon, in the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. Its utility stems from the presence of multiple reactive sites: the amino group, the aromatic ring which is activated by the methoxy and fluorine substituents, and the potential for unmasking a hydroxyl group via demethylation.

While specific examples of its use in classical multi-component reactions like the Ugi or Passerini reactions are not extensively documented in the literature, its role as a key amine component in sequential and one-pot synthetic strategies is well-established. A notable application is in the synthesis of kinase inhibitors, where it is incorporated through nucleophilic aromatic substitution (SₙAr) reactions.

For instance, in the development of a potent BCR-ABL1 kinase inhibitor, a derivative, 4-chloro-2-fluoro-5-methoxyaniline, was reacted with a substituted quinoline (B57606). acs.orgnih.gov In this reaction, the amino group of the aniline attacks the electron-deficient quinoline ring, displacing a leaving group to form a new carbon-nitrogen bond. This type of reaction is central to the construction of many targeted cancer therapies.

The reaction conditions for such a synthesis are outlined in the table below:

Amine ComponentQuinoline ComponentCatalyst/AcidSolventTemperatureTimeProduct
4-chloro-2-fluoro-5-methoxyaniline4-chloro-6-methoxy-7-(2-((4-methylpiperazin-1-yl)oxy)ethoxy)quinoline-3-carbonitrilePyridine (B92270)·HCl2-Ethoxyethanol135 °C10 h4-((4-chloro-2-fluoro-5-methoxyphenyl)amino)-6-methoxy-7-(2-((4-methylpiperazin-1-yl)oxy)ethoxy)quinoline-3-carbonitrile

Furthermore, 2-fluoro-5-methoxyaniline has been utilized in the preparation of other heterocyclic systems. For example, it serves as a starting material for the synthesis of 1-(4-chloro-2-fluoro-5-methoxyphenyl)-1,4-dihydro-4-propyl-5H-tetrazol-5-one, showcasing its role in constructing nitrogen-rich ring systems. googleapis.com

These examples, while not strictly multi-component or cascade reactions in a single transformation, highlight the importance of this compound as a foundational synthon from which complex molecular architectures can be assembled through carefully designed reaction sequences.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride, DFT calculations would be instrumental in understanding its reactivity.

Determination of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity nih.gov.

For 2-Fluoro-5-methoxyaniline, the HOMO is expected to be delocalized over the aniline (B41778) ring and the methoxy (B1213986) group, while the LUMO would also be distributed across the aromatic system nih.gov. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the energies of these orbitals. Protonation of the amino group to form the hydrochloride salt would significantly lower the energy of the HOMO, making the molecule less nucleophilic.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Substituted Aniline Derivative (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-5.80
LUMO-0.50
HOMO-LUMO Gap (ΔE) 5.30

Calculation of Fukui Indices for Identifying Electrophilic and Nucleophilic Sites

Fukui functions are used in DFT to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks wikipedia.org. The condensed Fukui function, ƒk, provides a value for each atomic site. A higher value of ƒk+ indicates a more favorable site for nucleophilic attack, while a higher ƒk- suggests a more favorable site for electrophilic attack joaquinbarroso.comscm.com.

For 2-Fluoro-5-methoxyaniline, the carbon atoms ortho and para to the amino group are generally the most susceptible to electrophilic attack due to the directing effects of the amino and methoxy groups. The fluorine atom, being highly electronegative, will also influence the charge distribution. Upon protonation, the -NH3+ group becomes strongly deactivating, which would alter the preferred sites of reaction.

Table 2: Hypothetical Condensed Fukui Functions for 2-Fluoro-5-methoxyaniline

Atom/Positionƒk- (Electrophilic Attack)ƒk+ (Nucleophilic Attack)
C1 (-NH2)0.050.10
C2 (-F)0.080.15
C30.120.05
C40.250.08
C5 (-OCH3)0.060.12
C60.200.07
N (of NH2)0.150.25

Note: This table presents hypothetical data to illustrate the concept, as specific calculations for 2-Fluoro-5-methoxyaniline are not available. The values indicate potential relative reactivities at different positions.

Modeling of Reaction Mechanisms, Transition States, and Activation Energies

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of reaction pathways, the structures of transition states, and the calculation of activation energies. Such studies can predict the feasibility and kinetics of various reactions, such as electrophilic aromatic substitution or N-alkylation of 2-Fluoro-5-methoxyaniline. For instance, in a reaction with an electrophile, DFT could be used to compare the activation energies for attack at the different positions on the aromatic ring, thus predicting the regioselectivity of the reaction. While specific studies on this compound are lacking, research on similar aniline derivatives demonstrates the power of this approach in elucidating reaction mechanisms researchgate.net.

Analysis of Substituent Effects on Aromatic Ring Activation and Deactivation

The reactivity of the benzene (B151609) ring in 2-Fluoro-5-methoxyaniline is modulated by the competing effects of the fluoro, methoxy, and amino substituents.

Amino group (-NH2): This is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring by resonance. It is an ortho, para-director. Upon protonation to -NH3+ in the hydrochloride salt, it becomes a strong deactivating group due to its positive charge and inductive electron withdrawal.

Methoxy group (-OCH3): This is also an activating group due to the resonance donation of lone pair electrons from the oxygen atom, and it is an ortho, para-director. It has a weak electron-withdrawing inductive effect lumenlearning.comlibretexts.org.

Fluoro group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance lumenlearning.comcsbsju.edu.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of 2-Fluoro-5-methoxyaniline hydrochloride in different environments, such as in aqueous solution. These simulations track the movements of atoms over time, providing insights into the molecule's conformational flexibility and its interactions with solvent molecules. For the hydrochloride salt, MD simulations could reveal the structure of the hydration shell around the anilinium ion and the chloride ion, as well as how water molecules interact with the fluoro and methoxy groups. Such studies are crucial for understanding the compound's solubility and transport properties. While specific MD simulations for this compound are not published, the methodology is well-established for studying similar organic molecules in solution.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict reactivity nih.govajgreenchem.com.

For a series of substituted anilines including 2-Fluoro-5-methoxyaniline, a QSRR study could be developed to predict a specific type of reactivity, for example, the rate of a particular reaction. Descriptors could include electronic parameters (such as HOMO/LUMO energies and atomic charges), steric parameters, and topological indices. While no specific QSRR models for the reactivity of this compound have been reported, the general methodology has been successfully applied to predict properties like lipophilicity and toxicity for other aniline derivatives nih.govresearchgate.net.

Correlation of Calculated Molecular Descriptors with Experimental Reaction Outcomes

A significant area of computational chemistry involves the calculation of molecular descriptors and their correlation with experimentally observed reaction outcomes. Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. By establishing a quantitative relationship between these descriptors and experimental data, such as reaction yields or rates, predictive models can be developed. These models are invaluable for optimizing reaction conditions and for the in silico screening of new derivatives with desired properties.

For this compound, a variety of molecular descriptors can be calculated using quantum mechanical methods like Density Functional Theory (DFT). These descriptors include, but are not limited to:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap. These descriptors are crucial for understanding the electronic nature of the molecule and its susceptibility to electrophilic or nucleophilic attack.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Geometrical Descriptors: These describe the 3D structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Once calculated, these descriptors can be correlated with experimental results using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. For instance, a model could be built to predict the regioselectivity of an electrophilic aromatic substitution reaction on the 2-Fluoro-5-methoxyaniline ring by correlating the calculated partial atomic charges on the aromatic carbons with the experimentally observed product distribution.

Table 1: Hypothetical Correlation of Calculated Molecular Descriptors with Experimental Yield of a Suzuki Coupling Reaction

Derivative of 2-Fluoro-5-methoxyanilineHOMO Energy (eV)LUMO Energy (eV)Calculated Dipole Moment (Debye)Experimental Yield (%)
4-Bromo-2-fluoro-5-methoxyaniline-5.89-0.982.4585
2-Fluoro-5-methoxy-4-iodoaniline-5.85-1.152.6092
4-Chloro-2-fluoro-5-methoxyaniline-5.92-0.952.3078
2-Fluoro-5-methoxy-4-(trifluoromethyl)aniline-6.25-1.503.1065

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how calculated descriptors could be correlated with experimental outcomes.

Investigation of Steric and Stereoelectronic Factors Influencing Reaction Rates and Selectivity

The reactivity and selectivity of chemical reactions are governed by a combination of steric and stereoelectronic factors. Steric factors arise from the spatial arrangement of atoms, leading to steric hindrance that can impede the approach of a reagent. Stereoelectronic factors relate to the influence of the electronic distribution in the molecule on its 3D structure and reactivity.

In the case of 2-Fluoro-5-methoxyaniline, the fluorine and methoxy substituents, along with the amino group, exert significant steric and electronic effects. The fluorine atom is a small but highly electronegative substituent that acts as a weak deactivator through its inductive effect (-I) but a weak activator through its resonance effect (+R). The methoxy group is a strong activating group due to its +R effect, which dominates over its -I effect. The amino group is also a strong activating group.

Computational methods can be employed to quantify these effects. For example, steric maps can be generated to visualize the accessible regions around the molecule for an incoming reagent. Transition state theory calculations can be performed to determine the activation energies for different reaction pathways, providing a quantitative measure of how steric and electronic factors influence reaction rates. For instance, in a nucleophilic aromatic substitution reaction, the presence of the fluorine atom ortho to the amino group could influence the rate and regioselectivity of the reaction.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution at Different Positions

Position of Nucleophilic AttackCalculated Activation Energy (kcal/mol) - Without Steric HindranceCalculated Activation Energy (kcal/mol) - With Steric Hindrance
Carbon ortho to Amino Group25.428.9
Carbon meta to Amino Group30.131.5
Carbon para to Amino Group28.529.8

Note: The data in this table is hypothetical and for illustrative purposes only. It illustrates how computational chemistry can be used to dissect the energetic contributions of steric and electronic factors.

Advanced Computational Approaches in Catalyst Design and Optimization

The development of efficient catalysts is a cornerstone of modern organic synthesis. Computational chemistry plays a pivotal role in this area by enabling the rational design and optimization of catalysts, thereby reducing the need for extensive experimental screening.

For reactions involving this compound, such as cross-coupling reactions to introduce new functional groups, computational methods can be used to design catalysts with improved activity, selectivity, and stability. This process typically involves:

Understanding the Catalytic Cycle: DFT calculations can be used to elucidate the mechanism of a catalytic reaction, identifying the key intermediates and transition states. This provides a detailed understanding of the factors that control the efficiency of the catalyst.

In Silico Ligand Design: For metal-catalyzed reactions, the properties of the catalyst are often tuned by modifying the ligands coordinated to the metal center. Computational screening of a virtual library of ligands can identify candidates that are predicted to enhance the desired catalytic properties. Descriptors such as the Tolman electronic parameter and cone angle can be calculated to quantify the electronic and steric properties of the ligands.

For example, in a palladium-catalyzed C-N cross-coupling reaction to form a derivative of 2-Fluoro-5-methoxyaniline, computational studies could be used to design a phosphine (B1218219) ligand that promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete structural assignment.

The ¹H NMR spectrum of 2-Fluoro-5-methoxyaniline hydrochloride is expected to reveal distinct signals for each of the unique proton environments in the molecule. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. The presence of the fluorine atom introduces complex splitting patterns due to spin-spin coupling (J-coupling) between protons and the fluorine nucleus (ⁿJHF).

Aromatic Protons (Ar-H): The three aromatic protons will appear as multiplets in the approximate range of 6.5-7.5 ppm. Their specific chemical shifts are influenced by the electronic effects of the amino, methoxy (B1213986), and fluoro substituents. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other two aromatic protons will also exhibit splitting based on their coupling with neighboring protons and the more distant fluorine atom.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated around 3.8 ppm.

Ammonium (B1175870) Protons (-NH₃⁺): In the hydrochloride salt, the amine group is protonated to form an ammonium group. These three protons are expected to produce a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration, but typically appears downfield.

Table 1: Predicted ¹H NMR Spectral Data for 2-Fluoro-5-methoxyaniline

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 6.6 – 6.8 Doublet of Doublets (dd) J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz
H-4 6.9 – 7.2 Triplet of Doublets (td) or Doublet of Doublets (dd) J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz
H-6 6.5 – 6.7 Doublet of Doublets (dd) J(H-H) ≈ 3 Hz, J(H-F) ≈ 2-3 Hz
-OCH₃ ~3.8 Singlet (s) N/A
-NH₂ (free base) 3.5 – 4.5 Broad Singlet (br s) N/A

Note: This is a predictive table. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Seven distinct signals are expected for this compound. The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit splitting due to carbon-fluorine coupling (ⁿJCF), which is a key diagnostic feature.

Aromatic Carbons (Ar-C): Six signals will be present for the benzene ring carbons. The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The chemical shifts will be influenced by the substituents, with the carbon attached to the oxygen (C-5) and nitrogen (C-1) being significantly affected.

Methoxy Carbon (-OCH₃): A single signal for the methoxy carbon is expected in the upfield region of the spectrum, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Fluoro-5-methoxyaniline

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-1 135 – 145 Small (³JCF)
C-2 150 – 160 Large (¹JCF ≈ 240-250 Hz)
C-3 105 – 115 Moderate (²JCF ≈ 20-25 Hz)
C-4 115 – 125 Small (³JCF ≈ 5-10 Hz)
C-5 145 – 155 Small (⁴JCF ≈ 1-3 Hz)
C-6 100 – 110 Moderate (²JCF ≈ 20-25 Hz)

Note: This is a predictive table. Actual values may vary.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. huji.ac.il For this compound, the spectrum is expected to show a single signal for the one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. For fluoroaromatic compounds, this shift typically occurs in a well-defined region. researchgate.netacs.org The signal will be split into a multiplet due to coupling with the nearby aromatic protons (H-3 and H-4). azom.com This coupling provides further confirmation of the substitution pattern on the aromatic ring. The chemical shift for aromatic fluorine compounds is generally observed between -100 and -200 ppm relative to a standard like CFCl₃. semanticscholar.orgnih.gov

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. Cross-peaks would be expected between the adjacent aromatic protons, confirming their positions relative to one another. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the protonated aromatic carbons (C-3, C-4, C-6) and the methoxy carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The theoretical exact mass of the free base, 2-Fluoro-5-methoxyaniline (C₇H₈FNO), is 141.05899 Da. nih.govatomfair.com An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), thus confirming the elemental composition.

Upon electron impact ionization, the molecular ion (M⁺˙) would be formed. The analysis of the fragmentation pattern provides further structural verification. chemguide.co.uklibretexts.org Common fragmentation pathways for substituted anilines and anisoles include the loss of radicals or neutral molecules. libretexts.orgyoutube.com

Table 3: Predicted HRMS Data and Plausible Fragments for 2-Fluoro-5-methoxyaniline

Ion/Fragment Formula Calculated Exact Mass (Da) Possible Origin
[M]⁺˙ [C₇H₈FNO]⁺˙ 141.0590 Molecular Ion
[M-CH₃]⁺ [C₆H₅FNO]⁺ 126.0355 Loss of a methyl radical from the methoxy group
[M-CHO]⁺ [C₆H₇FN]⁺ 112.0562 Loss of a formyl radical after rearrangement

Note: This is a predictive table based on common fragmentation patterns.

These advanced analytical methodologies, working in concert, provide a definitive and detailed characterization of the chemical structure of this compound.

Isotope Pattern Analysis for Halogen Content Verification

Mass spectrometry is a powerful tool for the elucidation of molecular structures through the analysis of the mass-to-charge ratio of ions. For halogen-containing compounds like this compound, the presence and identity of the halogen atoms can be unequivocally verified by examining the isotopic pattern of the molecular ion peak.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic signature in the mass spectrum of a chlorine-containing compound. The molecular ion will appear as a pair of peaks, the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two mass units. The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of the chlorine isotopes. chemguide.co.uk

For this compound (C₇H₉ClFNO), the molecular weight of the cation is 177.6 g/mol . In its mass spectrum, one would expect to observe a molecular ion peak cluster corresponding to the [C₇H₉FNOH]⁺ ion, which would lose the chloride counter-ion. The free base, 2-Fluoro-5-methoxyaniline, has a molecular weight of 141.14 g/mol . nih.gov The mass spectrum of the hydrochloride salt would be influenced by the ionization method. Under certain conditions, the intact molecule might be observed.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of a Generic Monochloroaniline

Ion m/z Relative Abundance (%)
[M]⁺ (with ³⁵Cl) M 100
[M+2]⁺ (with ³⁷Cl) M+2 32.5

This table illustrates the theoretical isotope pattern for a compound containing one chlorine atom.

X-ray Crystallography for Definitive Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the precise coordinates of each atom, confirming the substitution pattern on the benzene ring. It would also definitively establish the ionic nature of the compound, showing the protonation of the aniline (B41778) nitrogen and the presence of the chloride counter-ion.

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal lattice of aniline hydrochlorides, the anilinium cation (R-NH₃⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) is a hydrogen bond acceptor.

In the closely related structure of 4-aminophenol hydrochloride, the crystal packing is dominated by a network of N-H···Cl and O-H···Cl hydrogen bonds, which create a three-dimensional supramolecular architecture. nih.govresearchgate.net Similarly, the crystal structure of 4-amino-2,6-dichlorophenol reveals infinite chains formed through O-H···N and N-H···O hydrogen bonds. nih.gov Based on these examples, it can be inferred that the crystal structure of this compound will feature a complex and well-defined network of hydrogen bonds that stabilize the solid-state assembly.

Table 2: Expected Hydrogen Bond Interactions in Crystalline this compound

Donor Acceptor Type of Interaction
N-H Cl Strong Hydrogen Bond
C-H (aromatic) O (methoxy) Weak Hydrogen Bond
C-H (aromatic) F Weak Hydrogen Bond

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data or rapid qualitative checks.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be most suitable for purity assessment.

In a typical setup, a C18 or a phenyl-based stationary phase would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of the main component from any impurities, including positional isomers. mtc-usa.com Detection is commonly performed using a UV detector, set at a wavelength where the aniline derivative exhibits strong absorbance.

The retention time of this compound would be a characteristic parameter under a specific set of chromatographic conditions. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantification of its purity.

Table 3: Illustrative HPLC Method Parameters for Analysis of Substituted Anilines

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

These are typical starting conditions for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt itself is non-volatile, the free base, 2-Fluoro-5-methoxyaniline, can be analyzed by GC-MS. This is particularly useful for monitoring reactions where the free base is involved and for detecting volatile impurities.

For GC-MS analysis, the sample is typically dissolved in a suitable organic solvent and injected into the GC, where it is vaporized. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, would be appropriate. ojp.gov

As the separated components elute from the column, they enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of 2-Fluoro-5-methoxyaniline would show a characteristic fragmentation pattern that can be used for its unambiguous identification. The NIST WebBook provides a mass spectrum for the related compound 2-Fluoro-5-methylaniline, which can give an indication of the expected fragmentation. nist.gov

Table 4: Representative GC-MS Method Parameters for Analysis of Aniline Derivatives

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

These parameters are illustrative and would need to be optimized for the specific analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions. It is particularly useful for determining the consumption of starting materials and the formation of products in real-time.

For monitoring a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel. The plate is then developed in a chamber containing a suitable mobile phase, usually a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The choice of mobile phase composition is critical for achieving good separation of the components.

After development, the spots are visualized, often under UV light, as aromatic compounds like anilines are typically UV-active. The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a given set of TLC conditions. By comparing the Rf value of the spots in the reaction mixture to those of the starting material and expected product, the progress of the reaction can be easily assessed. nih.govjcsp.org.pk

Table 5: Example TLC Solvent Systems for the Separation of Substituted Anilines

Solvent System (v/v) Application
Hexane:Ethyl Acetate (4:1) For moderately polar anilines
Toluene:Acetone (9:1) For separating isomers
Dichloromethane (B109758):Methanol (95:5) For more polar anilines

The optimal solvent system must be determined experimentally.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR)thermofisher.com

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its constituent bonds. For this compound, the IR spectrum reveals characteristic vibrations of the anilinium ion, the substituted benzene ring, the C-F bond, and the methoxy group.

The conversion of the parent amine, 2-Fluoro-5-methoxyaniline, to its hydrochloride salt induces significant and predictable changes in the vibrational spectrum. The protonation of the primary amine (-NH₂) to form the anilinium group (-NH₃⁺) is the most prominent of these changes. In the spectrum of the free amine, one would typically observe two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. materialsciencejournal.org However, upon formation of the hydrochloride salt, these bands are replaced by a very broad and strong absorption feature characteristic of the -NH₃⁺ group, typically spanning from approximately 2800 cm⁻¹ to 3200 cm⁻¹. This broadening is a result of extensive hydrogen bonding and the complex stretching and overtone vibrations within the anilinium ion.

The aromatic ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the benzene ring are expected to appear as sharp, medium-intensity bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

The presence of the fluoro and methoxy substituents also imparts distinct vibrational signatures. The C-F stretching vibration for fluoroaromatic compounds is typically a strong band found in the 1200-1300 cm⁻¹ range. The methoxy group (-OCH₃) is characterized by the C-H stretching of the methyl group, which appears just below 3000 cm⁻¹, and more distinctively, by a strong C-O-C asymmetric stretching vibration, usually located in the 1200-1275 cm⁻¹ region, and a symmetric stretch near 1000-1075 cm⁻¹.

The table below summarizes the expected characteristic infrared absorption bands for this compound, based on established group frequencies for its constituent functional parts.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2800–3200Strong, BroadN-H StretchAnilinium ion (-NH₃⁺)
3010–3100Medium, SharpC-H StretchAromatic Ring
2840–2960MediumC-H StretchMethoxy group (-OCH₃)
1550–1620Medium-StrongN-H Bending (Asymmetric)Anilinium ion (-NH₃⁺)
1470–1600Medium-StrongC=C StretchAromatic Ring
1400–1470MediumC-H BendingMethoxy group (-OCH₃)
1200–1300StrongC-F StretchFluoroaromatic
1200–1275StrongC-O-C Asymmetric StretchAryl Ether (Methoxy)
1000–1075MediumC-O-C Symmetric StretchAryl Ether (Methoxy)
750-900StrongC-H Out-of-Plane BendingSubstituted Aromatic Ring

Applications in the Synthesis of Complex Chemical Architectures and Functional Materials

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds

The presence of the amine and fluoro-substituents makes 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride a key starting material for the synthesis of fluorinated heterocyclic compounds. These heterocycles are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.

Quinoline (B57606) Ring Systems: While direct synthesis of quinolines from 2-Fluoro-5-methoxyaniline hydrochloride is not extensively documented, the closely related 2-fluoroaniline (B146934) serves as a model for potential synthetic routes. For instance, the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions, could be adapted. A plausible reaction would involve the condensation of 2-Fluoro-5-methoxyaniline with a suitable β-diketone, followed by acid-catalyzed cyclization to yield a fluorinated and methoxylated quinoline derivative. The reaction conditions would likely require elevated temperatures and a strong acid catalyst to facilitate the intramolecular electrophilic aromatic substitution.

Indole (B1671886) Ring Systems: The Fischer indole synthesis is a classic method for constructing indole rings, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To utilize this compound in this context, it would first need to be converted to the corresponding hydrazine (B178648) derivative. This could be achieved through diazotization of the aniline followed by reduction. The resulting 2-fluoro-5-methoxyphenylhydrazine could then be reacted with a suitable carbonyl compound to generate the desired fluorinated and methoxylated indole scaffold. The reaction typically proceeds through a hydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to form the indole ring.

This compound is an excellent starting material for the synthesis of a wide range of polyfunctional fluorinated aromatic compounds. The amino group can be readily diazotized and subsequently replaced by a variety of other functional groups, such as halogens, cyano, or hydroxyl groups, through Sandmeyer or related reactions. This allows for the introduction of additional functionality onto the aromatic ring, creating highly substituted and versatile intermediates. Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution reactions, particularly when activated by an ortho or para electron-withdrawing group. This reactivity enables the introduction of various nucleophiles, further expanding the diversity of accessible polyfunctional aromatic compounds.

PrecursorReagentsProductApplication
2-Fluoro-5-methoxyanilineNaNO₂, HCl, then CuX2-Fluoro-5-methoxy-halobenzeneIntermediate for further functionalization
2-Fluoro-5-methoxyanilineNaNO₂, HBF₄2-Fluoro-5-methoxy-benzenediazonium tetrafluoroboratePrecursor for various functional groups
2-Fluoro-5-methoxyanilineAcetic anhydride (B1165640)N-(2-fluoro-5-methoxyphenyl)acetamideProtection of amino group for selective reactions

Role in the Synthesis of Triarylmethane Derivatives

Triarylmethane derivatives are a class of compounds known for their intense color and are widely used as dyes and pigments. The synthesis of these compounds often involves the electrophilic substitution of electron-rich aromatic compounds with a carbonyl compound, such as an aldehyde or a ketone, in the presence of an acid catalyst. The Friedel-Crafts reaction is a common method employed for this purpose.

2-Fluoro-5-methoxyaniline, being an electron-rich aniline derivative due to the methoxy (B1213986) and amino groups, can serve as a nucleophilic partner in such reactions. The reaction of 2-Fluoro-5-methoxyaniline with an aromatic aldehyde in the presence of a Brønsted or Lewis acid catalyst would lead to the formation of a diarylmethane intermediate. Subsequent oxidation of this intermediate would then yield the final triarylmethane dye. The presence of the fluorine and methoxy groups on one of the aryl rings can influence the color and properties of the resulting dye.

A general procedure for the synthesis of aniline-based triarylmethanes involves the reaction of an aldehyde with an aniline in the presence of a Brønsted acidic ionic liquid as a catalyst. This metal- and solvent-free approach offers an efficient and scalable method for producing a variety of triarylmethane derivatives in good to excellent yields. researchgate.net

Reactant 1Reactant 2CatalystProduct Type
Aromatic Aldehyde2-Fluoro-5-methoxyanilineBrønsted Acidic Ionic LiquidFluorinated Triarylmethane Precursor
Benzaldehyde2-Fluoro-5-methoxyaniline (2 eq.)Trifluoroacetic acidBis(4-amino-2-fluoro-5-methoxyphenyl)phenylmethane

Intermediate for Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable complexes with metal ions, leading to materials with interesting catalytic, magnetic, or optical properties. This compound serves as a valuable intermediate for the synthesis of such ligands. nih.govcymitquimica.com

The amino group of 2-Fluoro-5-methoxyaniline can be readily modified to introduce coordinating moieties. For example, it can be converted into a Schiff base through condensation with an aldehyde or ketone. If the aldehyde or ketone also contains another donor atom, such as oxygen or nitrogen, the resulting Schiff base can act as a bidentate or multidentate ligand. The presence of the fluorine and methoxy groups can modulate the electronic properties of the ligand, which in turn influences the properties of the resulting metal complex. nih.gov For instance, the electron-withdrawing fluorine atom can affect the Lewis basicity of the coordinating atoms, thereby altering the stability and reactivity of the metal complex. americanelements.comsigmaaldrich.com

Computational studies have shown that fluorination of anilines can influence their hydrogen bonding abilities, which is a crucial aspect of ligand-receptor interactions. sigmaaldrich.com The introduction of fluorine can also impact the π-system of the aromatic ring, affecting π-stacking interactions within the coordination sphere. sigmaaldrich.com

Ligand PrecursorReactionLigand TypePotential Metal Ions
2-Fluoro-5-methoxyanilineCondensation with salicylaldehydeSchiff base (bidentate)Cu(II), Ni(II), Zn(II)
2-Fluoro-5-methoxyanilineAcylation with picolinoyl chlorideAmide-based (bidentate)Ru(II), Rh(III), Pd(II)
2-Fluoro-5-methoxyanilineDiazotization and coupling with a phenol (B47542)Azo-based (bidentate)Co(II), Fe(III), Mn(II)

Polymer Chemistry Applications

Conductive polymers, particularly polyaniline and its derivatives, have garnered significant attention due to their unique electronic properties and potential applications in areas such as sensors, electrochromic devices, and corrosion protection. The synthesis of these polymers typically involves the oxidative polymerization of aniline monomers in an acidic medium.

2-Fluoro-5-methoxyaniline can be copolymerized with aniline or other aniline derivatives to produce conductive copolymers. The incorporation of the fluoro and methoxy substituents into the polymer backbone can significantly alter the properties of the resulting material. For instance, the methoxy group is known to improve the solubility of polyanilines in common organic solvents, which is a major advantage for processing and device fabrication. The fluorine atom can enhance the thermal stability and environmental resistance of the polymer.

The oxidative polymerization can be carried out chemically, using an oxidant such as ammonium (B1175870) persulfate, or electrochemically. The properties of the resulting copolymer, such as its conductivity, solubility, and thermal stability, can be tuned by varying the ratio of the comonomers. Studies on copolymers of aniline with 2,5-dimethoxyaniline (B66101) have shown that the conductivity decreases with an increasing content of the substituted aniline, while the solubility increases. A similar trend would be expected for copolymers incorporating 2-Fluoro-5-methoxyaniline.

Monomer(s)Polymerization MethodPolymer TypePotential Properties
Aniline and 2-Fluoro-5-methoxyanilineChemical Oxidative PolymerizationConductive CopolymerImproved solubility, thermal stability
2-Fluoro-5-methoxyanilineElectrochemical PolymerizationHomopolymerPotentially high redox activity

Derivatization of Polymeric Materials

The chemical modification of polymer surfaces and backbones is a critical field for developing advanced materials with tailored properties. While specific, documented examples of this compound being directly used for the derivatization of polymeric materials are not prevalent in readily available literature, the inherent reactivity of its primary amine group makes it a viable candidate for such applications. Amine functional groups are among the most versatile for polymer modification, offering multiple pathways for covalent attachment to polymer structures. nih.govpolysciences.com

The primary amine on the 2-Fluoro-5-methoxyaniline molecule can act as a potent nucleophile, enabling it to be grafted onto polymers that possess a range of electrophilic functional groups. Common techniques for attaching amine-containing molecules to polymers include:

Reaction with acid-functionalized polymers: The amine can form a stable amide bond with polymers containing carboxylic acid or acyl chloride groups.

Reaction with epoxy-functionalized polymers: The amine can open epoxide rings to form a β-hydroxy amine linkage.

Aminolysis: This process introduces amine groups onto the surface of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) films, creating new sites for further functionalization. nih.gov

The incorporation of the 2-Fluoro-5-methoxyaniline moiety onto a polymer would be expected to impart specific properties. Fluorinated polymers are well-known for their low surface energy, high thermal stability, chemical resistance, and hydrophobicity. researchgate.netmdpi.com The introduction of the fluoro-methoxyphenyl group could therefore be a strategy to enhance these characteristics in a base polymer. Such modifications are sought after in applications requiring low-adhesion, anti-fouling, or weather-resistant surfaces. researchgate.netmdpi.com The modification of polymer characteristics through the introduction of functional monomers or the post-polymerization functionalization is a key strategy in creating smart and functional materials for advanced applications. mdpi.comrsc.org

Contributions to Green Chemistry Principles in Organic Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be evaluated within this framework, particularly concerning atom economy, waste reduction, and energy efficiency.

Assessment of Atom Economy and Environmental Footprint of Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition reactions, are inherently more efficient and generate less waste, as most atoms from the reactants are utilized in the final product. scranton.edu In contrast, substitution or elimination reactions often have lower atom economies due to the formation of byproducts.

To illustrate this, consider a representative reaction of 2-Fluoro-5-methoxyaniline (the free base of the hydrochloride salt) undergoing N-acylation with acetyl chloride to produce N-(2-fluoro-5-methoxyphenyl)acetamide. This is a fundamental transformation for aniline compounds.

Reaction: C₇H₈FNO + CH₃COCl → C₉H₁₀FNO₂ + HCl

The atom economy for this reaction can be calculated using the molecular weights of the reactants and the desired amide product.

Interactive Data Table: Atom Economy Calculation for N-Acylation of 2-Fluoro-5-methoxyaniline

Reactant/Product Chemical Formula Molecular Weight ( g/mol ) Role
2-Fluoro-5-methoxyaniline C₇H₈FNO 141.14 Reactant
Acetyl Chloride C₂H₃ClO 78.50 Reactant
N-(2-fluoro-5-methoxyphenyl)acetamide C₉H₁₀FNO₂ 183.18 Desired Product

Calculation: % Atom Economy = [183.18 / (141.14 + 78.50)] x 100 % Atom Economy = (183.18 / 219.64) x 100 ≈ 83.4%

This calculation demonstrates that even in a common synthetic step, a significant portion of the reactant mass does not end up in the final product, instead forming a byproduct (HCl). Green chemistry encourages the development of alternative synthetic routes, such as addition reactions where possible, that can approach 100% atom economy, thereby minimizing the environmental footprint by reducing waste at the atomic level.

Strategies for Waste Minimization and Energy Efficiency

A key strategy in green chemistry for minimizing waste and improving energy efficiency is the use of alternative energy sources for promoting chemical reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods. nih.gov

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times—often from hours to minutes. acs.orgnih.gov This acceleration not only increases throughput but also significantly lowers energy consumption. For reactions involving substituted anilines, microwave-assisted methods have been successfully employed to synthesize various derivatives with high efficiency. nih.govacs.orgicm.edu.pl

Key benefits of applying MAOS to syntheses involving this compound include:

Reduced Reaction Times: Microwave heating can accelerate reaction rates, allowing syntheses to be completed in a fraction of the time required by conventional methods. acs.org

Higher Yields and Purity: The rapid and controlled heating can minimize the formation of side products, leading to cleaner reactions and higher product yields, which simplifies purification and reduces chemical waste. nih.govicm.edu.pl

Solvent-Free Reactions: In some cases, microwave assistance enables reactions to proceed efficiently without a solvent, which is a major step towards waste minimization as solvents often constitute the largest mass component of a reaction and contribute significantly to waste streams. researchgate.net

By employing techniques like MAOS, the synthesis of derivatives from this compound can be aligned more closely with green chemistry principles, creating more sustainable and environmentally benign chemical processes.

Prospective Research Trajectories and Current Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the enantiomeric form of a drug can dictate its efficacy and safety profile. While 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride itself is achiral, it serves as a precursor for synthesizing chiral derivatives through reactions that introduce one or more stereocenters. The development of highly stereoselective and enantioselective routes starting from this intermediate faces several challenges.

A primary challenge lies in controlling the stereochemical outcome of reactions on the aniline (B41778) scaffold. The electronic effects of the fluorine and methoxy (B1213986) substituents can influence the reactivity and selectivity of catalytic processes. Researchers are exploring various strategies to achieve high levels of stereocontrol:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts like chiral phosphoric acids, is a principal strategy. For instance, an enantioselective intramolecular aza-Michael reaction catalyzed by a TRIP-derived phosphoric acid has been successfully used to create fluorinated indolizidinone derivatives with high enantioselectivity. nih.gov This approach could be adapted for reactions involving derivatives of 2-fluoro-5-methoxyaniline.

Substrate Control: Modifying the substrate to include a chiral auxiliary that directs the stereochemical course of a subsequent reaction is another established method. After the desired stereocenter is formed, the auxiliary can be removed.

Desymmetrization: For reactions that create two stereocenters from a prochiral starting material, desymmetrization strategies are employed. A recent study demonstrated the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral sulfide (B99878), achieving high diastereoselectivity. semanticscholar.org Such C-F activation strategies could potentially be applied to create stereoenriched monofluorinated compounds from derivatives of 2-fluoro-5-methoxyaniline. semanticscholar.org

The ultimate goal is to develop synthetic routes that are not only highly selective but also efficient and practical for producing enantiomerically pure compounds for further development.

Table 1: Strategies for Stereoselective Synthesis
StrategyDescriptionExample Catalyst/ReagentPotential Application for 2-Fluoro-5-methoxyaniline Derivatives
Chiral CatalysisEmployment of a chiral catalyst to induce asymmetry in the product.(S)-TRIP-derived phosphoric acid nih.govEnantioselective additions to imines derived from the aniline.
Substrate ControlIncorporation of a chiral auxiliary into the substrate to direct a stereoselective transformation.Evans auxiliariesDiastereoselective alkylation of amide derivatives.
DesymmetrizationSelective reaction at one of two identical functional groups in a prochiral molecule.Frustrated Lewis Pair with chiral sulfide semanticscholar.orgStereoselective C-H or C-F functionalization of prochiral derivatives.

Exploration of Novel Reaction Modes and Catalyst Systems for Functionalization

Functionalizing the aromatic ring of 2-fluoro-5-methoxyaniline is key to expanding its utility as a building block. Research is focused on discovering new reactions and more efficient catalyst systems to introduce a variety of functional groups at specific positions.

Current research trajectories include:

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach for generating reactive intermediates. A recent study detailed a transition-metal-free method for the difluoroalkylation of anilines using an organic photocatalyst like Eosin Y. acs.org This method, which proceeds through the formation of radical intermediates, could be applied to 2-fluoro-5-methoxyaniline to introduce fluorinated alkyl chains. acs.org

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Developing catalyst systems, often based on palladium, rhodium, or iridium, that can selectively activate a specific C-H bond on the 2-fluoro-5-methoxyaniline ring would open up new avenues for derivatization, avoiding the need for pre-functionalized starting materials.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom can facilitate SNAr reactions, where a nucleophile displaces the fluorine. Studies on the synthesis of fluoro- and methoxy-substituted chalcones have shown that fluorine atoms on a benzene (B151609) ring can be substituted by methoxy groups from the solvent (methanol) under basic conditions. acgpubs.org Exploring a wider range of nucleophiles and catalysts could lead to a diverse array of substituted aniline products.

The development of new catalyst systems is central to these efforts. This includes designing ligands that can fine-tune the reactivity and selectivity of metal catalysts and exploring the use of earth-abundant metals to improve the sustainability of these processes.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. A combination of advanced spectroscopic techniques and computational chemistry provides powerful tools for elucidating the intricate details of reaction pathways.

Spectroscopic Analysis: Techniques such as in-situ NMR and FT-IR spectroscopy allow for the real-time monitoring of reactions, enabling the detection of transient intermediates and the determination of reaction kinetics. For example, 19F NMR spectroscopy is particularly valuable for tracking reactions involving fluorinated compounds, as demonstrated in studies of fluoroalkylation reactions where it was used to observe the formation of electron-donor-acceptor (EDA) complexes. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. DFT can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. mcbu.edu.tr This information helps to predict the most likely reaction pathway and to understand the factors that control selectivity. For instance, computational studies on 2-fluoroaniline (B146934) have been used to determine its equilibrium geometry and to understand the interaction between the amino and fluoro groups. umanitoba.ca Similar studies on 2-fluoro-5-methoxyaniline could provide insights into its conformational preferences and reactivity.

By combining experimental observations with theoretical calculations, researchers can build a comprehensive picture of how reactions proceed, paving the way for more rational and efficient synthesis design.

Table 2: Methods for Mechanistic Investigation
MethodApplicationInformation Gained
In-situ NMR SpectroscopyReal-time monitoring of reaction progress.Identification of intermediates, reaction kinetics.
19F NMR SpectroscopyAnalysis of reactions involving fluorinated compounds. acs.orgTracking fluorine-containing species, observing electronic changes. acs.org
Mass SpectrometryIdentification of products and fragmentation patterns. mcbu.edu.trConfirmation of molecular weight, structural elucidation of fragments. mcbu.edu.tr
Density Functional Theory (DFT)Computational modeling of reaction pathways. mcbu.edu.trGeometries of transition states, reaction energy profiles, understanding selectivity. mcbu.edu.tr

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Route Design

The complexity of organic synthesis presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). researchgate.net These technologies are beginning to revolutionize how chemists approach the synthesis of molecules like 2-fluoro-5-methoxyaniline hydrochloride. jetir.org

Key areas of impact include:

Retrosynthetic Analysis: AI-powered tools can propose synthetic routes to a target molecule by working backward from the product. nih.gov These programs, trained on vast databases of known chemical reactions, can identify potential disconnections and suggest suitable starting materials, including commercially available intermediates like 2-fluoro-5-methoxyaniline.

Reaction Outcome Prediction: Machine learning models can predict the products and yields of unknown reactions with increasing accuracy. jetir.org By learning from the outcomes of previously published experiments, these models can help chemists to evaluate the feasibility of a proposed reaction before heading to the lab, saving time and resources. illinois.edu

Optimization of Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. illinois.edu Systems that integrate AI with automated robotic platforms can perform experiments, analyze the results, and use the feedback to inform the next set of experiments in a closed loop. illinois.edu

While still an emerging field, the integration of AI and ML into the synthetic chemistry workflow promises to accelerate the discovery and development of new molecules and synthetic routes. sciencedaily.com

Addressing Scalability and Sustainability for Industrial Relevance

For a chemical intermediate to be truly valuable, its synthesis must be scalable and sustainable. The transition from a laboratory-scale procedure to an industrial process presents numerous challenges that must be addressed.

Scalability: Reactions that work well on a milligram scale may not be directly transferable to a kilogram or ton scale. Issues such as heat transfer, mixing, and the handling of hazardous reagents become much more critical. The development of robust and safe processes is essential for the industrial production of this compound. This includes finding alternatives to processes with moderate yields, such as the Hofmann degradation, which is often not suitable for industrial application. google.com

Sustainability: There is a growing emphasis on "green chemistry" principles in the chemical industry. This involves minimizing waste, reducing energy consumption, and using less hazardous substances. numberanalytics.com For the synthesis of fluorinated anilines, this means moving away from harsh traditional fluorinating agents and developing greener alternatives. numberanalytics.comnih.gov Recent research has focused on PFAS-free synthesis methods and the use of more benign reagents. sciencedaily.com Furthermore, process intensification techniques, such as continuous flow chemistry, can offer improved safety, efficiency, and scalability compared to traditional batch processing. sciencedaily.com

Addressing these challenges is crucial for ensuring that this compound can be produced economically and with minimal environmental impact, thereby enhancing its attractiveness as a key building block for industrial applications. google.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Fluoro-5-methoxyaniline hydrochloride in laboratory settings?

  • Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential carcinogenicity (Category 2 under OSHA standards) . Use fume hoods for weighing or synthesizing the compound to minimize inhalation risks. Store in a locked, dry environment away from incompatible substances (e.g., strong oxidizers) . In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if symptoms persist .

Q. How can researchers synthesize this compound?

  • Answer : A common route involves nucleophilic aromatic substitution on 2-chloro-5-methoxyaniline, replacing chlorine with fluorine using a fluorinating agent like KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) . Post-reaction, isolate the free base via extraction (e.g., dichloromethane/water), then treat with HCl in ethanol to precipitate the hydrochloride salt. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 172.1 (free base) or 208.5 (hydrochloride).
  • Melting Point : Compare observed mp (e.g., 215–220°C) to literature values to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for fluorination in this compound synthesis?

  • Answer : Screen fluorinating agents (e.g., Selectfluor® vs. KF) and catalysts (e.g., crown ethers for KF activation) under microwave-assisted conditions (50–100 W, 100°C) to reduce reaction time . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For scale-up, use flow chemistry to enhance heat transfer and minimize side products .

Q. What strategies resolve discrepancies in spectral data for this compound?

  • Answer :

  • NMR : Use high-field instruments (≥400 MHz) and internal standards (e.g., TMS) to resolve splitting patterns. For ambiguous peaks, compare with computational predictions (DFT calculations).
  • Impurity Profiling : Employ LC-MS to identify byproducts (e.g., residual chlorinated analogs) and optimize recrystallization (ethanol/water) for removal .

Q. How does this compound degrade under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via UV-Vis (λ ~270 nm) and identify products (e.g., hydrolyzed methoxy groups) via GC-MS .
  • Thermal Stability : TGA/DSC analysis to determine decomposition onset (~220°C) and hygroscopicity risks .

Q. What are the implications of conflicting toxicity data for this compound?

  • Answer : Discrepancies in carcinogenicity classifications (e.g., OSHA Category 2 vs. unlisted in other databases) may arise from differing assay models (in vitro vs. in vivo). Validate findings using OECD-compliant Ames tests for mutagenicity and chronic exposure studies in rodent models .

Methodological Considerations

  • Purity Assessment : Use HPLC with fluorinated-phase columns (e.g., FluoroSep™) for baseline separation of halogenated analogs .
  • Waste Disposal : Neutralize aqueous waste with NaOH to precipitate free base, then incinerate via approved hazardous waste facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.